2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
The compound “2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides . The hydroxymethyl group is an alcohol, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various catalytic methods, including chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis . For instance, 2,5-furandicarboxylic acid (FDCA) can be synthesized by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMF) in aqueous alkaline media .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups, including the hydroxymethyl group and the carboxylic acid group .Scientific Research Applications
Borane Reduction of Uracil Derivatives
Researchers have explored the synthesis of hydroxymethylpyrimidines through the reduction of corresponding acids with uracil derivatives, highlighting a method that employs borane-tetrahydrofuran as a reagent of choice. This process is significant for selectively reducing the carboxyl group on acid precursors of pyrimidines without affecting their 5,6 double bond, showcasing a specialized application in organic synthesis (Ghosh, Schmidt, & Pal, 1984).
Antimicrobial Evaluation of Novel Derivatives
A study on the synthesis and antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids revealed that these compounds exhibit significant to moderate antibacterial activity and promising antifungal activity. This indicates the potential of these derivatives in contributing to the development of new antimicrobial agents (Shastri & Post, 2019).
HCV NS5B Polymerase Inhibitors
Research into hepatitis C virus (HCV) NS5B polymerase inhibitors identified 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acids as a promising series. A specific study developed a simple 2-thienyl substituted analogue, enhancing activity and further delineating the pharmacophore for this class of inhibitors, highlighting their significance in viral enzyme inhibition research (Stansfield et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(11)12)2-8-6(3-10)9-4/h2,10H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHATRZGDOVAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1216033-28-1 |
Source
|
Record name | 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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